N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide is a chemical compound with the molecular formula C15H19N3O4 and a molecular weight of 305.33 g/mol . This compound is known for its unique structure, which includes a morpholine ring, an oxoethoxy group, and an acetohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide typically involves the reaction of 4-morpholinyl-2-oxoethoxybenzaldehyde with acetohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Wissenschaftliche Forschungsanwendungen
N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide can be compared with other similar compounds, such as:
N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide: This compound has a similar structure but includes a pyrimidinylthio group, which may confer different chemical and biological properties.
4-morpholinyl-2-oxoethoxybenzaldehyde: This is a precursor in the synthesis of N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide and shares some structural similarities.
N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C15H19N3O4 |
---|---|
Molekulargewicht |
305.33g/mol |
IUPAC-Name |
N-[(E)-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C15H19N3O4/c1-12(19)17-16-10-13-2-4-14(5-3-13)22-11-15(20)18-6-8-21-9-7-18/h2-5,10H,6-9,11H2,1H3,(H,17,19)/b16-10+ |
InChI-Schlüssel |
TXCWQJWTYRZVHB-MHWRWJLKSA-N |
SMILES |
CC(=O)NN=CC1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
Isomerische SMILES |
CC(=O)N/N=C/C1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
Kanonische SMILES |
CC(=O)NN=CC1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.